molecular formula C12H14BrN5O B6460209 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine CAS No. 2548997-24-4

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine

Cat. No.: B6460209
CAS No.: 2548997-24-4
M. Wt: 324.18 g/mol
InChI Key: RZGGURVEHBOCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with an azetidine ring (a four-membered nitrogen-containing heterocycle) and at position 6 with a methoxy group. The azetidine moiety is further functionalized with a methyl group bridging to a 4-bromo-1H-pyrazol-1-yl group.

The compound’s azetidine ring introduces conformational rigidity, which may enhance binding affinity in biological targets compared to larger or more flexible rings.

Properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O/c1-19-12-2-11(14-8-15-12)17-4-9(5-17)6-18-7-10(13)3-16-18/h2-3,7-9H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGGURVEHBOCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine typically involves multiple steps:

    Formation of the 4-bromo-1H-pyrazole: This can be achieved through the bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Synthesis of the azetidine intermediate: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 3-chloropropylamine and formaldehyde under basic conditions.

    Coupling of the pyrazole and azetidine: The 4-bromo-1H-pyrazole is then coupled with the azetidine intermediate using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the pyrimidine ring: The final step involves the formation of the pyrimidine ring, which can be achieved through a cyclization reaction involving appropriate precursors like 2,4-dichloro-6-methoxypyrimidine and the azetidine intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the bromine atom on the pyrazole ring, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The bromine atom on the pyrazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Dehalogenated or hydrogenated products.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for studying molecular recognition processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, π-π interactions, and van der Waals forces with these targets, leading to changes in their structure and function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents (Position on Pyrimidine) Key Functional Groups Molecular Features Potential Applications References
4-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine 4: Azetidine-pyrazole-methyl; 6: OMe Azetidine, bromopyrazole, methoxy Conformationally rigid, Br for halogen bonding Kinase inhibitors, antimicrobial agents
4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine 4: Bromopyrazole; 6: But-3-ynyloxy Alkyne, bromopyrazole, ether Planar pyrazole-pyrimidine dihedral (1–2°), alkyne for click chemistry Material science, catalytic ligands
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine 2: OMe; 6: Phenyl; 4: Br Bromopyrimidine, phenyl, methoxy Bromine on pyrimidine, aromatic stacking Organic electronics, metal complexes
4-(Azetidin-1-yl)-6-bromo-2-methylthieno[2,3-d]pyrimidine 4: Azetidine; 6: Br; fused thiophene Thienopyrimidine, azetidine, bromine Fused ring system, steric hindrance Anticancer agents, enzyme inhibitors

Key Findings from Comparative Analysis

  • Azetidine vs. Ether/Alkyne Substituents :
    The target compound’s azetidine-methyl-pyrazole group distinguishes it from the but-3-ynyloxy substituent in 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine . The azetidine’s rigidity may improve metabolic stability compared to the alkyne’s susceptibility to oxidation.

  • Bromine Positional Effects :
    Bromine on the pyrazole (target compound) vs. pyrimidine (4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine) alters electronic distribution. Pyrimidine bromination enhances electrophilicity, while pyrazole bromination may optimize halogen bonding in biological targets .

  • Crystallographic Insights: The planar arrangement (dihedral angle ~1–2°) between pyrazole and pyrimidine in 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine suggests strong π-π interactions .
  • Synthetic Challenges :
    Similar compounds (e.g., ) use nucleophilic substitutions or Suzuki couplings for heterocyclic assembly. The target compound’s azetidine-pyrazole linkage may require specialized coupling reagents or protecting-group strategies .

Hypothesized Physicochemical Properties

  • Solubility : The methoxy group in the target compound enhances hydrophilicity compared to the but-3-ynyloxy group in ’s compound. Azetidine’s amine may further improve aqueous solubility .
  • Reactivity: The brominated pyrazole offers a handle for further functionalization (e.g., cross-coupling), similar to ’s thienopyrimidine derivatives .

Biological Activity

The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine is a novel heterocyclic molecule that integrates various structural motifs, including a pyrazole ring, an azetidine moiety, and a pyrimidine core. This unique combination suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The structure of the compound includes:

  • Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Azetidine Ring : A four-membered ring that can enhance binding interactions with biological targets.
  • Pyrimidine Core : Commonly found in nucleic acids and pharmaceuticals, contributing to the compound's activity profile.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. In one study, pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anticancer drugs like dexamethasone .

Anti-inflammatory Activity

The compound is expected to possess anti-inflammatory effects due to the presence of the pyrazole moiety. Pyrazoles are known for their ability to inhibit inflammatory cytokines. In experimental models, certain pyrazole derivatives have shown potent anti-inflammatory activity, making them suitable candidates for further development in treating inflammatory diseases .

Antimicrobial Properties

Compounds with similar structures have been reported to exhibit antimicrobial activities against various pathogens. For example, studies have shown that pyrazole derivatives can effectively inhibit bacterial strains such as E. coli and S. aureus, suggesting that the compound may also possess antibacterial properties .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The brominated pyrazole moiety may interact with enzyme active sites, inhibiting their activity and leading to reduced cellular proliferation in cancer cells.
  • Cytokine Modulation : By modulating inflammatory pathways, the compound could reduce cytokine levels associated with inflammation and cancer progression.

Research Findings and Case Studies

StudyCompound TestedBiological ActivityKey Findings
Selvam et al. (2014)Various pyrazole derivativesAnti-inflammatoryCompounds showed up to 85% inhibition of TNF-α and IL-6 at specific concentrations .
Burguete et al. (2017)1,5-diaryl pyrazolesAntimicrobialSignificant activity against E. coli and S. aureus was observed; structural modifications enhanced efficacy .
Chovatia et al. (2018)Pyrazole derivativesAntitubercularCompounds demonstrated promising results against Mycobacterium tuberculosis strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.